molecular formula C16H15N3O B3122997 4-[(methylanilino)methyl]-1(2H)-phthalazinone CAS No. 303995-67-7

4-[(methylanilino)methyl]-1(2H)-phthalazinone

Cat. No.: B3122997
CAS No.: 303995-67-7
M. Wt: 265.31 g/mol
InChI Key: OWCUIKSPGKXNEW-UHFFFAOYSA-N
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Description

4-[(methylanilino)methyl]-1(2H)-phthalazinone is a synthetic phthalazinone derivative of significant interest in medicinal chemistry and pharmacological research. Compounds based on the 1(2H)-phthalazinone scaffold are extensively investigated as potential multifunctional agents for the treatment of complex diseases. Recent scientific literature highlights that structurally similar molecules exhibit a compelling range of biological activities, suggesting this compound is a valuable precursor for developing new therapeutic candidates. In the context of neurodegenerative disease research, 4-aminoalkyl substituted phthalazinones have demonstrated significant potential as multifunctional anti-Alzheimer's agents. These analogs have shown potent inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) in vitro, which are key enzymatic targets for improving cognitive function and neuroprotection . Furthermore, such compounds have displayed promising activity in inhibiting self- and Cu2+-induced Aβ1-42 aggregation , a primary pathological hallmark of Alzheimer's disease, alongside possessing antioxidant and anti-neuroinflammatory properties . In oncology research, phthalazinone derivatives have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) , a critical target in anti-angiogenic cancer therapy . Specific derivatives have shown potent cytotoxicity and the ability to induce apoptosis in cancer cell lines, such as HCT-116 colorectal carcinoma cells, by arresting the cell cycle and inhibiting VEGFR2 signaling pathways . The phthalazinone core is therefore a privileged structure for designing novel targeted cancer therapeutics. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[(N-methylanilino)methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19(12-7-3-2-4-8-12)11-15-13-9-5-6-10-14(13)16(20)18-17-15/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCUIKSPGKXNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[(Methylanilino)methyl]-1(2H)-phthalazinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can lead to the formation of amine-substituted products .

Scientific Research Applications

Medicinal Applications

1. Antihistamine Activity

One of the primary applications of 4-[(methylanilino)methyl]-1(2H)-phthalazinone is its potential as an antihistamine. Research indicates that derivatives of phthalazinone can act as selective H1 receptor antagonists, which are crucial in treating allergic conditions such as allergic rhinitis and asthma. These compounds may exhibit improved selectivity and lower central nervous system penetration compared to traditional antihistamines, potentially leading to fewer side effects and more effective treatment options for respiratory diseases .

2. Anti-inflammatory Properties

The compound has shown promise in the treatment of inflammatory diseases. Its ability to inhibit histamine release from mast cells suggests that it could be effective in managing conditions characterized by inflammation, such as chronic obstructive pulmonary disease (COPD) and other allergic responses . The pharmacological profile indicates that it may allow for once-daily dosing due to its prolonged action, which is advantageous for patient compliance .

3. Cancer Research

Recent studies have also explored the role of phthalazinone derivatives in cancer therapy. Certain compounds within this class have demonstrated angiogenesis-inhibiting activity, making them candidates for further investigation in oncology . The ability to inhibit blood vessel formation could potentially limit tumor growth and metastasis.

Case Study 1: Antihistaminic Efficacy

In a study evaluating the antihistaminic effects of various phthalazinone derivatives, this compound was found to have a significant inhibitory effect on histamine-induced bronchoconstriction in animal models. The results indicated that this compound could serve as a potent alternative to existing antihistamines with fewer sedative effects .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound in models of allergic inflammation. Researchers reported that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved airway function in subjects with induced asthma-like symptoms . These findings support its potential therapeutic use in managing respiratory inflammatory disorders.

Comparative Analysis Table

Property/ApplicationThis compoundTraditional Antihistamines
Selectivity for H1 receptorHighModerate
CNS PenetrationLowHigh
Dosing FrequencyOnce dailyTwice daily
Side EffectsReduced sedationSedation common
Anti-inflammatory ActivitySignificantVariable

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Phthalazinone derivatives exhibit varied bioactivities depending on substituents. Key analogs include:

Compound Name Substituents/Modifications Key Properties/Activities References
4-(4-Chlorophenyl)methyl derivative 4-Chlorophenyl, hexahydro-1-methylazepine Antibacterial activity
4-Benzyl-2H-phthalazin-1-one Benzyl group at 4-position Precursor for thiourea/thiocyanate derivatives
Oxadiazol-phthalazinones (e.g., 2a–2d) Ethylthio, benzylthio, oxadiazole moieties Anti-proliferative activity, IR/NMR spectral variability
Olaparib (Ku-0058948) Cyclopropylcarbonyl, fluorophenyl groups PARP inhibition, clinical anticancer use
4-(2'-Thienyl)phthalazinone derivatives Thienyl substituents Synthesized via Friedel-Crafts acylation
  • Substituent Impact :
    • Electron-withdrawing groups (e.g., Cl in 4-(4-chlorophenyl)) enhance stability and antibacterial activity .
    • Bulkier groups (e.g., benzyl in 4-benzyl derivatives) improve lipophilicity, aiding membrane penetration .
    • Heterocyclic additions (e.g., oxadiazole in 2a–2d) introduce hydrogen-bonding sites, enhancing antitumor activity .

Antitumor Activity

  • Oxadiazol-phthalazinones: Derivatives like 2a (ethylthio) and 2d (nitrophenyl) show anti-proliferative activity with IC₅₀ values <10 µM in cancer cell lines .
  • PARP Inhibitors: Olaparib (4-fluorophenyl, cyclopropylcarbonyl) exhibits nanomolar PARP1 inhibition (IC₅₀ = 5 nM), while 4-(substituted benzyl) derivatives (e.g., compound I in ) show comparable activity .

Vasorelaxant and Cardiovascular Effects

  • Pyridazinone-phthalazinone hybrids: Demonstrated vasodilator activity in vitro and in vivo, with potency linked to electron-donating substituents (e.g., methoxy groups) .

Physicochemical and Spectral Properties

Spectral Data

  • IR Spectroscopy : NH/OH stretches (3200–3100 cm⁻¹), C=O (1675–1700 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 7.2–8.9 ppm), NH protons (δ 13.3 ppm, exchangeable with D₂O) .

Melting Points and Solubility

  • Melting Points : Range from 224–278°C for oxadiazol derivatives, influenced by substituent polarity .
  • Solubility : Hydrophilic groups (e.g., hydroxyl in 4-(2-hydroxy-5-methylphenyl)) improve aqueous solubility .

Biological Activity

4-[(Methylanilino)methyl]-1(2H)-phthalazinone, a compound of significant interest in medicinal chemistry, is characterized by its unique phthalazinone structure. This compound has been explored for various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

This structure features a phthalazinone core with a methylanilino substituent that contributes to its biological activity.

Anticancer Activity

Research has shown that phthalazinone derivatives exhibit promising anticancer properties. A study demonstrated that certain substituted phthalazinones could inhibit the proliferation of cancer cell lines such as LNCaP and PC-3. For instance, compounds with specific substitutions on the phenyl group showed IC50 values as low as 0.18 μM against SC-3 cells, indicating potent activity against androgen receptors (AR) .

Table 1: Anticancer Activity of Phthalazinone Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundLNCaP0.18AR antagonism
11cSC-30.18Inhibition of cell proliferation

Antimicrobial Properties

Phthalazinones have also been evaluated for their antimicrobial activity. A study indicated that derivatives of phthalazinone possess significant antimicrobial effects against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes .

Table 2: Antimicrobial Activity of Phthalazinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coli32 µg/mLEnzyme inhibition
Other derivativesS. aureus16 µg/mLDisruption of cell wall synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting cellular processes.
  • Receptor Antagonism : It acts as an antagonist at androgen receptors, preventing ligand binding and subsequent signaling pathways associated with cancer cell proliferation .
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Case Studies

One notable case study involved the synthesis and evaluation of various phthalazinone derivatives for their anticancer properties. The study found that modifications at the C-4 position significantly enhanced the potency against cancer cell lines while maintaining low toxicity profiles in normal cells .

Another study focused on the antimicrobial efficacy of phthalazinones against resistant strains of bacteria, demonstrating that certain derivatives exhibited superior activity compared to conventional antibiotics .

Q & A

Basic: What are the common synthetic routes for 4-[(methylanilino)methyl]-1(2H)-phthalazinone derivatives, and how do reaction conditions influence product yields?

Methodological Answer:
The synthesis typically involves functionalizing the phthalazinone core at position 4. A common approach is halogenation (e.g., bromination) followed by nucleophilic substitution. For example, bromination of the parent phthalazinone with potassium tribromide produces 4-bromophthalazinone, which undergoes alkylation with methyl iodide or aryl halides via Buchwald-Hartwig amination . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst choice (e.g., palladium for amination) significantly impact yields. Microwave-assisted synthesis (150°C, 15 min) has been shown to improve efficiency in coupling reactions compared to traditional reflux methods .

Basic: What spectroscopic and analytical techniques are critical for structural characterization of phthalazinone derivatives?

Methodological Answer:
Key techniques include:

  • IR spectroscopy to identify carbonyl (C=O) stretching bands (~1650–1675 cm⁻¹) and monitor coordination shifts in metal complexes (e.g., uranyl nitrate complexes show C=O shifts to 1660 cm⁻¹) .
  • ¹H/¹³C NMR to confirm substitution patterns. For example, aromatic protons in the phthalazinone ring appear as multiplets between δ 7.8–8.9 ppm, while alkyl substituents (e.g., methyl groups) resonate at δ 1.4–3.3 ppm .
  • Elemental analysis to verify purity and stoichiometry (e.g., %C, %N deviations <0.5% indicate successful synthesis) .

Advanced: How can researchers resolve contradictions in reported biological activity data for phthalazinone derivatives?

Methodological Answer:
Discrepancies often arise from variations in:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, oxadiazole) enhance antimicrobial activity but may reduce solubility, leading to false negatives in disc-diffusion assays .
  • Assay conditions : Standardize solvent choice (DMF vs. DMSO) and concentration (e.g., 1000 ppm in agar vs. liquid broth) to minimize solvent interference .
  • Control comparisons : Use multiple reference standards (e.g., fluconazole for fungi, ciprofloxacin for bacteria) to account for species-specific resistance .

Advanced: What strategies are effective for optimizing the biological activity of phthalazinone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Introduce electron-rich substituents (e.g., thioether, oxadiazole) at position 4 to enhance antimicrobial potency. For example, 4-(5-benzylthio-oxadiazol-2-yl)phthalazinone shows 18–22 mm inhibition zones against S. aureus .
  • Dual functionalization : Combine substituents with complementary mechanisms (e.g., thromboxane A2 inhibition + bronchodilation via imidazole alkyl chains) .
  • Metal coordination : Complexation with Cu(II) or uranyl ions improves anticancer activity by stabilizing ligand-DNA interactions .

Advanced: How can computational modeling guide the design of phthalazinone-based PARP-1 inhibitors?

Methodological Answer:

  • Virtual screening : Use docking simulations (e.g., AutoDock Vina) to identify scaffolds with high affinity for the PARP-1 NAD⁺ binding site. Phthalazinones with propionyl side chains exhibit IC₅₀ values <50 nM due to favorable π-π stacking with Tyr907 .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize compounds resistant to enzymatic degradation .

Advanced: What methodological considerations are critical when designing phthalazinone-metal coordination complexes?

Methodological Answer:

  • Ligand modification : Brominate the phthalazinone core to introduce reactive sites for metal binding. For example, 4-bromophthalazinone reacts with Cu(II) to form stable complexes via N,O-chelation .
  • Solvent selection : Use chloroform/acetic acid mixtures to enhance uranyl nitrate complexation efficiency (yields >85%) .
  • Spectroscopic validation : Monitor IR shifts in C=O and C-H stretches (e.g., Δν ~10–15 cm⁻¹) to confirm coordination .

Basic: How does the reactivity of 4-substituted phthalazinones vary with nucleophiles like hydrazine or amino acids?

Methodological Answer:

  • Hydrazine : Reacts with 4-chlorophthalazinone to form hydrazone derivatives (e.g., 1-hydrazinophthalazine) under reflux in ethanol (6 hours, 70% yield) .
  • Amino acids : Glycine and anthranilic acid undergo nucleophilic substitution at position 4, forming brownish-red or yellow crystals after recrystallization from ethanol .

Advanced: What role do phthalazinone derivatives play in dual-targeted therapies (e.g., PARP-1 inhibition and DNA repair modulation)?

Methodological Answer:

  • PARP-1 inhibition : Phthalazinones with quinazolinone scaffolds (e.g., Olaparib analogs) bind to the catalytic domain, blocking NAD⁺ utilization (IC₅₀ ~28.5 nM) .
  • Synergistic effects : Combine with DNA-damaging agents (e.g., cisplatin) to exploit synthetic lethality in BRCA-mutant cancers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(methylanilino)methyl]-1(2H)-phthalazinone
Reactant of Route 2
4-[(methylanilino)methyl]-1(2H)-phthalazinone

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